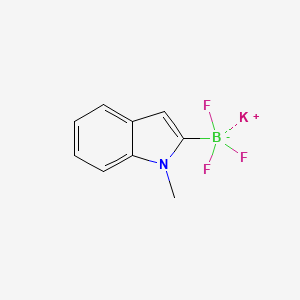
Potassium trifluoro(1-methylindol-2-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(1-methylindol-2-yl)borate is a chemical compound with the CAS number 1428884-67-6 . It is used in various chemical reactions and laboratory applications .
Synthesis Analysis
The synthesis of Potassium trifluoro(1-methylindol-2-yl)borate and similar compounds involves several steps. One method involves an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Molecular Structure Analysis
The molecular structure of Potassium trifluoro(1-methylindol-2-yl)borate can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact structure would depend on the specific conditions under which the compound was synthesized and purified.Chemical Reactions Analysis
Potassium trifluoro(1-methylindol-2-yl)borate can participate in various chemical reactions. For example, it can be used in the Suzuki-Miyaura reaction with various electrophiles including electron-rich and electron-poor aryl bromides and -chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of Potassium trifluoro(1-methylindol-2-yl)borate include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .科学的研究の応用
1. Alternatives in Organic Chemistry
Potassium trifluoro(organo)borates, including the specific compound , are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents, showing interesting reactivity not only through the intermediate formation of difluoroboranes but also in transmetallation reactions with transition metals. These compounds have been found to be more reactive than boronic acids or esters in various reactions (Darses & Genêt, 2003).
2. Synthesis of Indoles and Alkenes
Trialkyl-(1-methylindol-2-yl)borates have been used for the synthesis of 2-substituted indoles involving palladium-catalyzed cross-coupling with vinylic and aromatic halides. This demonstrates their utility in facilitating alkyl migration from boron to carbon without an additional electrophile (Ishikura & Terashima, 1989).
3. Formation of Zwitterionic Species
Research has shown that the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3 produce zwitterionic species. These derivatives present restricted rotation around the C(α)−B and/or B−C6F5 bonds, which are significant for understanding the kinetics and mechanism of such reactions (Focante et al., 2004).
4. Catalysis and Synthesis of Ketones
Potassium trifluoro(organo)borates have been used in a direct cross-coupling reaction with aromatic aldehydes, catalyzed by rhodium, to afford ketones. This new reaction involving formal aldehyde C-H bond activation is believed to proceed via a Heck-type mechanism followed by hydride transfer to acetone (Pucheault, Darses & Genêt, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
potassium;trifluoro-(1-methylindol-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRXFIFLSAZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(1-methylindol-2-yl)borate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)
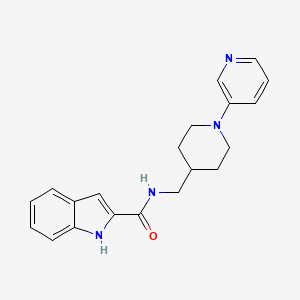
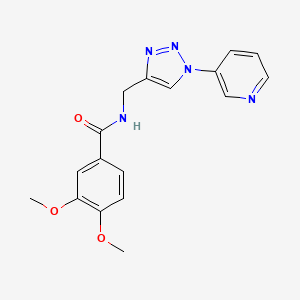
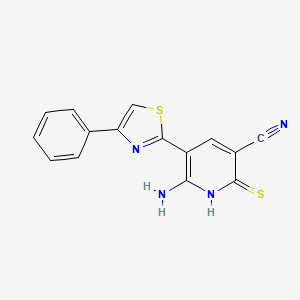
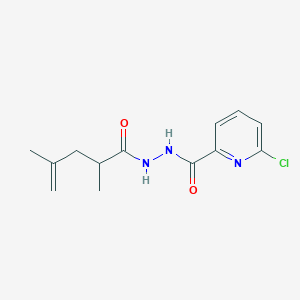
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
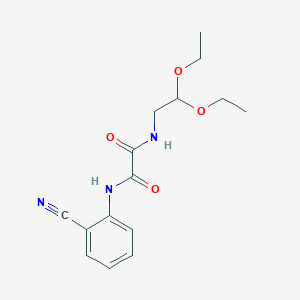
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451057.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-chloroacetamide](/img/structure/B2451062.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)